molecular formula C21H31N3O9 B153952 N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine CAS No. 139950-87-1

N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine

Cat. No. B153952
CAS RN: 139950-87-1
M. Wt: 469.5 g/mol
InChI Key: DJDWCZDCENIWRI-WEAZEUSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine, also known as Amadori compound, is a type of advanced glycation end product (AGE) that is formed by the reaction between reducing sugars and amino acids. It is a widely studied compound due to its involvement in several pathological conditions, including diabetes, Alzheimer's disease, and cancer.

Mechanism Of Action

N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine exerts its effects through several mechanisms. It can modulate gene expression, activate inflammatory pathways, and induce oxidative stress. It can also interact with cell surface receptors, such as RAGE (receptor for advanced glycation end products), and activate intracellular signaling pathways, leading to the production of cytokines and growth factors. These effects can result in tissue damage, inflammation, and cell proliferation, contributing to the development of pathological conditions.
Biochemical and Physiological Effects:
N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine has several biochemical and physiological effects. It can cross-link proteins, leading to the formation of insoluble aggregates that can impair tissue function. It can also modify proteins, altering their structure and function. N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine can also induce oxidative stress, leading to the production of reactive oxygen species (ROS) that can damage cells and tissues. These effects can contribute to the development of several pathological conditions.

Advantages And Limitations For Lab Experiments

N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine has several advantages and limitations for lab experiments. It is a stable compound that can be easily synthesized and purified. It can also be quantified using various analytical techniques, such as HPLC and LC-MS. However, N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine can be difficult to work with due to its reactivity and tendency to form aggregates. It can also vary in concentration depending on the source and method of synthesis.

Future Directions

Future research on N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine should focus on developing new therapeutic interventions for pathological conditions associated with its formation. This could involve the development of inhibitors that can block the formation of N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine or prevent its interaction with cell surface receptors. Future research should also focus on understanding the role of N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine in other pathological conditions, such as cardiovascular disease and neurodegenerative disorders. Finally, future research should explore the potential of N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine as a biomarker for disease diagnosis and prognosis.

Synthesis Methods

The synthesis of N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine involves the reaction between reducing sugars, such as glucose or fructose, and lysine. The reaction leads to the formation of a Schiff base, which undergoes rearrangement to form the N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine compound. The synthesis can be carried out in vitro or in vivo. In vitro synthesis involves the incubation of reducing sugars and lysine under controlled conditions, while in vivo synthesis occurs naturally in the body.

Scientific Research Applications

N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine has been extensively studied due to its involvement in several pathological conditions. It has been implicated in the development of diabetic complications, such as nephropathy, retinopathy, and neuropathy. It has also been linked to the development of Alzheimer's disease and cancer. Research on N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine has focused on understanding its mechanism of action, biochemical and physiological effects, and potential therapeutic interventions.

properties

CAS RN

139950-87-1

Product Name

N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine

Molecular Formula

C21H31N3O9

Molecular Weight

469.5 g/mol

IUPAC Name

(2R)-2-[(2-benzamidoacetyl)amino]-6-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]hexanoic acid

InChI

InChI=1S/C21H31N3O9/c25-15-11-33-21(32,18(28)17(15)27)12-22-9-5-4-8-14(20(30)31)24-16(26)10-23-19(29)13-6-2-1-3-7-13/h1-3,6-7,14-15,17-18,22,25,27-28,32H,4-5,8-12H2,(H,23,29)(H,24,26)(H,30,31)/t14-,15-,17-,18+,21-/m1/s1

InChI Key

DJDWCZDCENIWRI-WEAZEUSYSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@](O1)(CNCCCC[C@H](C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2)O)O)O)O

SMILES

C1C(C(C(C(O1)(CNCCCCC(C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CNCCCCC(C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2)O)O)O)O

synonyms

N(epsilon)-(1-deoxyfructos-1-yl)hippuryllysine
N(epsilon)-1-deoxy-D-fructos-1-yl-hippuryl-lysine
NDFHL

Origin of Product

United States

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